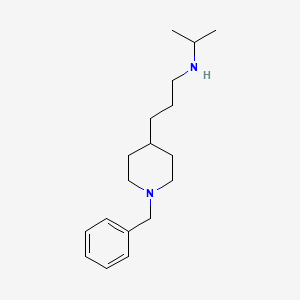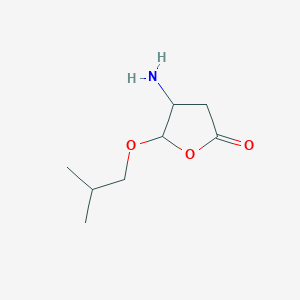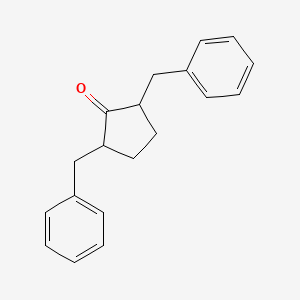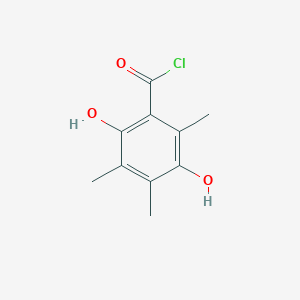
2,5-Dihydroxy-3,4,6-trimethylbenzoyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Dihydroxy-3,4,6-trimethylbenzoyl chloride is an organic compound with a complex structure that includes multiple hydroxyl groups and methyl groups attached to a benzoyl chloride core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dihydroxy-3,4,6-trimethylbenzoyl chloride typically involves the chlorination of 2,5-Dihydroxy-3,4,6-trimethylbenzoic acid. The process generally includes the following steps:
Starting Material: The synthesis begins with 2,5-Dihydroxy-3,4,6-trimethylbenzoic acid.
Chlorination: The benzoic acid is reacted with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) under controlled conditions to form the benzoyl chloride derivative.
Reaction Conditions: The reaction is typically carried out under anhydrous conditions and may require a catalyst such as dimethylformamide (DMF) to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common to achieve the desired product quality.
化学反应分析
Types of Reactions
2,5-Dihydroxy-3,4,6-trimethylbenzoyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles such as amines or alcohols.
Oxidation and Reduction: The hydroxyl groups present in the compound can be oxidized to form quinones or reduced to form corresponding alcohols.
Esterification: The compound can react with alcohols to form esters, which are useful intermediates in organic synthesis.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.
Oxidizing Agents: Agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Major Products
Substitution Products: Amines, ethers, and thioethers.
Oxidation Products: Quinones.
Reduction Products: Alcohols.
科学研究应用
2,5-Dihydroxy-3,4,6-trimethylbenzoyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound can be used in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals, dyes, and coatings.
作用机制
The mechanism of action of 2,5-Dihydroxy-3,4,6-trimethylbenzoyl chloride involves its reactivity towards nucleophiles and its ability to form stable intermediates. The molecular targets and pathways depend on the specific application and the nature of the nucleophile involved. For example, in biological systems, the compound may interact with amino acids in proteins, leading to modifications that can alter protein function.
相似化合物的比较
Similar Compounds
2,4,6-Trimethylbenzoyl chloride: Similar in structure but lacks the hydroxyl groups.
3,4,5-Trimethoxybenzoyl chloride: Contains methoxy groups instead of hydroxyl groups.
2,4,6-Trichlorobenzoyl chloride: Contains chlorine atoms instead of methyl groups.
Uniqueness
2,5-Dihydroxy-3,4,6-trimethylbenzoyl chloride is unique due to the presence of both hydroxyl and methyl groups, which provide distinct reactivity and functionalization options compared to its analogs. This makes it a versatile compound for various synthetic and research applications.
属性
CAS 编号 |
408338-75-0 |
|---|---|
分子式 |
C10H11ClO3 |
分子量 |
214.64 g/mol |
IUPAC 名称 |
2,5-dihydroxy-3,4,6-trimethylbenzoyl chloride |
InChI |
InChI=1S/C10H11ClO3/c1-4-5(2)9(13)7(10(11)14)6(3)8(4)12/h12-13H,1-3H3 |
InChI 键 |
LPLCLNWHQCSIEA-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=C(C(=C1O)C)C(=O)Cl)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3,5-Dichloro-2-[3-(3-nitrophenyl)prop-2-enoylcarbamothioylamino]benzoic acid](/img/structure/B13950286.png)
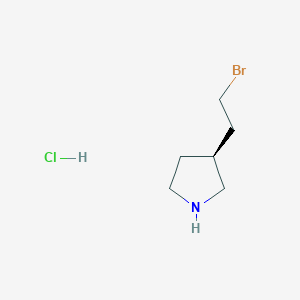
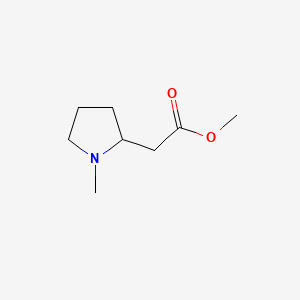
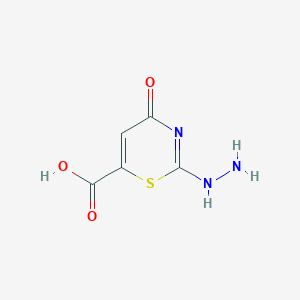
![5-Iodo-2-[(2-phenoxyacetyl)carbamothioylamino]benzoic acid](/img/structure/B13950306.png)
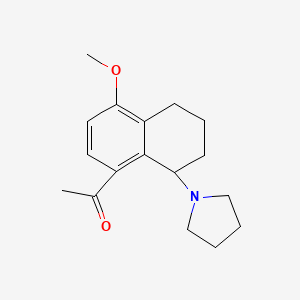
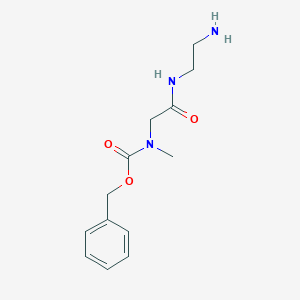

![2-Amino-1-(2-(bromomethyl)-6-azaspiro[3.4]octan-6-yl)-3-methylbutan-1-one](/img/structure/B13950340.png)

![3-(2-(1H-pyrazolo[4,3-b]pyridin-3-yl)-1H-indol-6-yl)-1-cyclopentylprop-2-yn-1-ol](/img/structure/B13950351.png)
